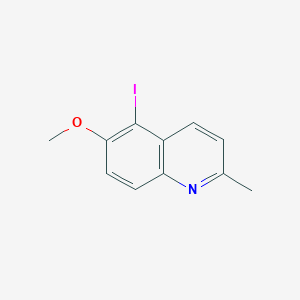

5-Iodo-6-methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

5-iodo-6-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10INO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3 |

InChI Key |

JTOIIAANXNXUCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)OC)I |

Origin of Product |

United States |

Strategic Synthetic Approaches to Quinoline Derivatives

Foundational Methodologies for Quinoline (B57606) Ring Formation

The construction of the quinoline ring is a well-established field in organic synthesis, with several named reactions providing reliable access to this bicyclic heterocycle. These methods often involve the condensation of anilines with carbonyl compounds or their equivalents, followed by cyclization and aromatization.

Multicomponent Reactions (MCRs) and their Efficiency in Quinoline Synthesis

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants, offer a highly efficient route to complex molecules like quinolines. The Doebner reaction, a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid, is a classic example that yields quinoline-4-carboxylic acids. nih.govnih.gov This approach is particularly advantageous due to its operational simplicity and the ability to introduce diversity at the 2- and 4-positions of the quinoline ring. For the synthesis of a precursor to 6-methoxy-2-methylquinoline, a variation of this reaction using p-anisidine (B42471), an appropriate aldehyde, and pyruvic acid can be employed. nih.gov

Oxidative Annulation and Cyclization Strategies

Oxidative annulation and cyclization strategies represent another powerful approach to quinoline synthesis. These methods often involve the formation of a dihydroquinoline intermediate followed by an oxidation step to achieve the aromatic quinoline ring. For instance, the reaction of anilines with α,β-unsaturated carbonyl compounds, as seen in the Doebner-von Miller reaction, proceeds through a Michael addition followed by cyclization and subsequent oxidation to furnish the quinoline product. mdpi.com Similarly, metal-free methods utilizing iodine as a catalyst can promote the condensation of anilines with vinyl ethers, where the iodine likely plays a dual role in facilitating both the condensation and the final oxidative aromatization step. researchgate.net

Catalytic Systems in Quinoline Synthesis (e.g., Metal-Free, Transition Metal-Catalyzed)

A wide array of catalytic systems have been developed to enhance the efficiency and scope of quinoline synthesis. These can be broadly categorized into metal-free and transition metal-catalyzed systems.

Metal-Free Catalysis: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and trifluoroacetic acid are commonly employed in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions to promote the necessary condensation and cyclization steps. nih.govmdpi.com Iodine has also emerged as an effective metal-free catalyst, particularly in the synthesis of 2-methylquinolines from anilines and vinyl ethers. researchgate.net

Transition Metal-Catalyzed Synthesis: Transition metals, particularly palladium, have been utilized in quinoline synthesis, for example, in palladium-catalyzed C-H iodination of quinoline-N-oxides. rsc.org While not directly forming the quinoline ring in this instance, they are crucial for specific functionalizations. Other transition metal catalysts are employed in various cross-coupling reactions to build substituted quinolines from pre-functionalized precursors.

Regioselective Introduction of Substituents on the Quinoline Scaffold

The synthesis of 5-Iodo-6-methoxy-2-methylquinoline requires precise control over the placement of the methyl, methoxy (B1213986), and iodo substituents on the quinoline core.

Methods for 2-Methylquinoline (B7769805) Synthesis

The introduction of a methyl group at the 2-position of the quinoline ring is commonly achieved through several classical methods. The Doebner-von Miller reaction , which utilizes an α,β-unsaturated carbonyl compound, is a prominent method. mdpi.com Specifically, the reaction of an aniline with crotonaldehyde (B89634) or its in-situ generated equivalent from acetaldehyde (B116499) leads to the formation of 2-methylquinolines. mdpi.com Another efficient method involves the iodine-catalyzed condensation of anilines with vinyl ethers, which directly yields 2-methylquinolines. researchgate.net

| Reaction Name | Reactants | Key Features |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) | Acid-catalyzed, forms 2-substituted quinolines. |

| Iodine-Catalyzed Condensation | Aniline, Vinyl Ether | Metal-free, mild conditions for 2-methylquinoline synthesis. researchgate.net |

Strategies for Methoxy Group Incorporation (e.g., at C-6 position)

The methoxy group at the C-6 position is typically introduced by selecting the appropriately substituted aniline as the starting material. For the synthesis of 6-methoxyquinolines, p-anisidine (4-methoxyaniline) is the logical and widely used precursor. nih.govresearchgate.net The methoxy group, being an electron-donating group, influences the reactivity and regioselectivity of the subsequent cyclization and electrophilic substitution reactions.

A direct and efficient synthesis of the precursor, 6-methoxy-2-methylquinoline, has been demonstrated through the iodine-catalyzed reaction of p-anisidine with an ethyl vinyl ether in dichloromethane. researchgate.net This reaction proceeds under mild conditions and provides the desired product in good yield.

| Starting Material | Reaction | Product |

| p-Anisidine | Doebner-von Miller or Iodine-Catalyzed Condensation | 6-Methoxy-2-methylquinoline |

Following the successful synthesis of the 6-methoxy-2-methylquinoline core, the final and crucial step is the regioselective introduction of the iodine atom at the C-5 position. Research on the direct C-H iodination of quinolines has shown that the regioselectivity is highly dependent on the substituents present on the quinoline ring. rsc.org For 6-methoxy quinolines, electrophilic iodination has been observed to selectively occur at the C-5 position. rsc.orgscispace.com This selectivity is attributed to the electronic effects of the methoxy group, which activates the benzene (B151609) ring of the quinoline system towards electrophilic attack, with the C-5 position being sterically and electronically favored.

A plausible mechanism for this transformation involves the in-situ generation of an electrophilic iodine species which then attacks the electron-rich C-5 position of the 6-methoxy-2-methylquinoline. scispace.compjsir.org Therefore, treating 6-methoxy-2-methylquinoline with a suitable iodinating agent, potentially under conditions that favor electrophilic aromatic substitution, would be the final step to afford the target molecule, this compound.

Approaches for Iodination of Quinoline Derivatives (e.g., at C-5 position)

The introduction of an iodine atom into the quinoline framework is a crucial transformation in synthetic organic chemistry, providing a versatile handle for further functionalization through cross-coupling reactions, metalation, and nucleophilic substitution. rsc.orgrsc.org The regioselectivity of iodination on the quinoline ring is highly dependent on the reaction conditions and the nature of the substituents present on the heterocyclic core. While various positions can be targeted, iodination at the C-5 position of the benzene ring of the quinoline system is a common outcome, particularly under electrophilic conditions. Strategic approaches to achieve this transformation can be broadly categorized into electrophilic iodination and radical-based protocols.

Electrophilic Iodination Mechanisms

Electrophilic aromatic substitution is a fundamental method for the iodination of quinoline derivatives. The mechanism involves the attack of an electrophilic iodine species on the electron-rich quinoline ring. In strongly acidic media, such as concentrated sulfuric acid, the quinoline nitrogen is protonated, forming a quinolinium cation. pjsir.org This protonation deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, the substitution occurs preferentially on the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. pjsir.orgquora.comstackexchange.com

The key electrophilic species, the iodinium ion (I+), is generated in situ from an iodine source. pjsir.org For instance, the reaction of molecular iodine (I₂) with an oxidizing agent like nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid can produce the highly reactive electrophile. wikipedia.org The reaction of quinoline with iodine and silver sulfate (B86663) in concentrated sulfuric acid at elevated temperatures yields a mixture of 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline. pjsir.org The distribution of these products can be controlled by the stoichiometry of the reagents. pjsir.org

The general mechanism proceeds as follows:

Formation of the Electrophile: An iodine source is activated to generate a potent electrophile (e.g., I⁺).

Electrophilic Attack: The π-system of the protonated quinoline's benzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated quinoline product. wikipedia.org

The presence of electron-donating groups on the benzene portion of the quinoline ring can further direct the electrophilic attack. For example, a methoxy group at the C-6 position, as in 6-methoxyquinoline (B18371), is known to activate the ring, and C-5 functionalization is a likely outcome of electrophilic iodination. rsc.orgrsc.orgscispace.com Another specialized method involves the iodine-mediated electrophilic cyclization of precursors like 1-(2-(substituted ethynyl)phenyl)-1H-pyrroles, which results in the formation of a C-C bond and the introduction of iodine at the C-5 position of the resulting pyrrolo[1,2-a]quinoline (B3350903) system. researchgate.net

Table 1: Examples of Electrophilic Iodination of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Quinoline | I₂, Ag₂SO₄, H₂SO₄ (98%), 150-200°C | 5-Iodoquinoline, 8-Iodoquinoline, 5,8-Diiodoquinoline | 20, 18, 35 | pjsir.org |

| 1-(2-(Ethynyl)phenyl)-1H-pyrroles | I₂ | 5-Iodopyrrolo[1,2-a]quinolines | Good to Excellent | researchgate.net |

| 6-Methoxyquinoline | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | C5-Iodinated Product | Not specified | rsc.orgrsc.orgscispace.com |

Radical-Based Iodination Protocols

In recent years, direct C-H iodination via radical-based mechanisms has emerged as a powerful alternative. rsc.orgscispace.comrsc.org These protocols often offer different regioselectivity compared to classical electrophilic methods and can proceed under milder, metal-free conditions. acs.org A common approach involves the in-situ generation of an iodine radical (I•) from a source like molecular iodine or sodium iodide, initiated by an oxidizing agent such as potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org

These radical iodination reactions typically show a strong preference for the C-3 position of the quinoline ring. rsc.orgrsc.orgacs.org The proposed mechanism suggests that the initially formed radical intermediate is most stable when the radical is at the C-3 position. rsc.org The addition of a radical quencher like TEMPO has been shown to suppress these reactions, supporting the involvement of a radical pathway. scispace.com

However, the substrate's electronic properties can influence the reaction pathway. For highly electron-rich substrates, such as 6-methoxyquinoline, an alternative or competing electrophilic pathway can lead to the formation of C-5 iodinated products, even under conditions designed for radical iodination. rsc.orgrsc.orgscispace.com This dual reactivity highlights the nuanced interplay between radical and electrophilic mechanisms in certain quinoline systems. rsc.orgrsc.org While primarily directing to C-3, these methods demonstrate that the electronic nature of the quinoline derivative is a critical factor in determining the final regiochemical outcome. rsc.orgscispace.com

Table 2: Examples of Radical-Based Iodination of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Major Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Quinoline | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | 3-Iodoquinoline | - | rsc.orgrsc.org |

| 6-Methylquinoline | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | 3-Iodo-6-methylquinoline | 62 | rsc.orgrsc.org |

| 8-Nitroquinoline | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | 3-Iodo-8-nitroquinoline | 80 | rsc.orgrsc.org |

| 6-Bromoquinoline | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | 3-Iodo-6-bromoquinoline | 65 | rsc.org |

| Isoquinoline | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | 4-Iodoisoquinoline | 72 | rsc.org |

Dedicated Synthetic Pathways for 5 Iodo 6 Methoxy 2 Methylquinoline

Retrosynthetic Disconnection Analysis for 5-Iodo-6-methoxy-2-methylquinoline

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The most straightforward disconnection for this compound involves severing the carbon-iodine bond. This is a common functional group interconversion (FGI) step, which points to an electrophilic iodination reaction as the final step in the synthesis.

This primary disconnection leads to the key precursor: 6-methoxy-2-methylquinoline . This intermediate already contains the core quinoline (B57606) structure with the methoxy (B1213986) and methyl groups correctly positioned.

A second level of disconnection can be applied to the 6-methoxy-2-methylquinoline precursor. Classic quinoline synthesis methods, such as the Doebner-von Miller reaction, suggest a disconnection that breaks the quinoline ring into simpler, commercially available starting materials. This involves disconnecting the C2-C3 and N1-C2 bonds, leading back to p-anisidine (B42471) (4-methoxyaniline) and an α,β-unsaturated carbonyl compound derivable from acetaldehyde (B116499) or crotonaldehyde (B89634). This retrosynthetic pathway establishes a clear and logical sequence for the forward synthesis, starting from basic building blocks.

Proposed Synthetic Routes to this compound

Based on the retrosynthetic analysis, two main strategies can be proposed: convergent synthesis to build the quinoline ring and stepwise functionalization to add the substituents in a specific order.

Convergent syntheses aim to construct the core quinoline ring system from simpler fragments that already bear some of the required substituents. Several named reactions are applicable for forming the quinoline skeleton.

Doebner-von Miller Reaction: This is a highly viable route. It involves the reaction of an aniline (B41778) (p-anisidine) with an α,β-unsaturated aldehyde or ketone. To obtain the 2-methylquinoline (B7769805) structure, a mixture of acetaldehyde and formaldehyde (B43269) (or their equivalents) can be reacted with p-anisidine in the presence of a strong acid and an oxidizing agent.

Skraup Synthesis: A modification of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol, an aniline (p-anisidine), an oxidizing agent (like nitrobenzene), and sulfuric acid to produce the quinoline ring. mdpi.com

Iodine-Catalyzed Condensation: A modern, metal-free approach involves the condensation of an aniline with a vinyl ether, catalyzed by iodine. researchgate.net For instance, reacting p-methoxyaniline with ethyl vinyl ether in the presence of a catalytic amount of iodine can yield 6-methoxy-2-methylquinoline directly. researchgate.net

These methods convergently assemble the 6-methoxy-2-methylquinoline intermediate, which can then be subjected to iodination to yield the final product.

This approach involves creating a quinoline core and then adding the necessary functional groups one by one. The order of these additions is critical to ensure correct regiochemistry.

The most logical and well-supported stepwise route involves the direct iodination of 6-methoxy-2-methylquinoline as the final synthetic step. The electron-donating nature of the methoxy group at the C6 position plays a crucial role in directing the electrophilic iodination. Research has shown that 6-methoxy substituted quinolines undergo regioselective iodination at the C5 position. rsc.org

A study on the direct C-H iodination of various heterocycles provides a reliable protocol. rsc.org The reaction can be performed using potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) in the presence of a catalytic metal salt. While many quinolines undergo C3 iodination under these conditions, the strong activating effect of the C6-methoxy group directs the electrophile to the C5 position. rsc.org

| Substrate | Iodination Position | Yield |

|---|---|---|

| 6-Methylquinoline | C3 | 62% |

| 6-Bromoquinoline | C3 | 65% |

| 6-Aminoquinoline | C3 | 55% |

| 6-Methoxyquinoline (B18371) | C5 | 60-70% |

This data clearly illustrates the unique directing effect of the methoxy group compared to other substituents at the C6 position, making this a highly effective strategy for the synthesis of this compound.

An alternative, though less conventional, stepwise approach would involve starting with an iodinated quinoline and subsequently adding the methoxy and methyl groups. This route is synthetically more challenging due to the difficulty of selectively functionalizing the quinoline ring in the desired positions after iodination.

For example, one could start with 5-iodoquinoline. The introduction of a methyl group at the 2-position and a methoxy group at the 6-position would require separate, highly specific reactions. Nucleophilic aromatic substitution (SNAr) to introduce a methoxy group typically requires harsh conditions and an activating group (like a nitro group) elsewhere on the ring, which would need to be introduced and later removed. The selective introduction of a methyl group would also be complex. Therefore, this pathway is considered less practical than the iodination of a pre-formed 6-methoxy-2-methylquinoline.

Stepwise Functionalization and Derivatization

Optimization of Reaction Conditions and Reagent Selection for Target Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The two key stages for optimization are the initial synthesis of the quinoline core and the final iodination step.

For the synthesis of the 6-methoxy-2-methylquinoline intermediate via the iodine-catalyzed condensation of p-methoxyaniline and ethyl vinyl ether, several parameters can be adjusted. researchgate.net

| Parameter | Condition | Effect on Yield | Comment |

|---|---|---|---|

| Catalyst | Iodine (I₂) | Essential | No reaction occurs in the absence of iodine. |

| Solvent | Dichloromethane (DCM) | High Yield | Other solvents may result in lower efficiency. |

| Temperature | Room Temperature | Effective | Mild conditions are sufficient for the reaction. |

| Reactant Ratio | Excess Vinyl Ether | Improves Yield | Drives the reaction to completion. |

For the final iodination step , the conditions reported for the C5-selective iodination of 6-methoxyquinoline serve as an excellent starting point. rsc.org Optimization would involve fine-tuning the reagent stoichiometry, temperature, and reaction time to maximize the conversion of the starting material while minimizing the formation of byproducts. The choice of solvent and the specific metal salt catalyst could also be varied to improve efficiency. rsc.org Factors such as the concentration of reactants and the rate of addition of the oxidizing agent (K₂S₂O₈) can influence the selectivity and yield of the reaction.

Isolation and Purification Methodologies for Substituted Quinolines

The purification of the final product, this compound, and related substituted quinolines is crucial to remove unreacted starting materials, reagents, and potential side-products such as positional isomers. A variety of techniques are available, ranging from classical methods to more advanced chromatographic separations. nih.gov

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. mt.comyoutube.comlibretexts.org The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. youtube.comyoutube.com As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor). mt.comyoutube.com

The choice of solvent is critical: the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures. youtube.com Common solvents for quinoline derivatives include alcohols (ethanol, methanol), hydrocarbons (hexane), and chlorinated solvents. google.com In some cases, a multi-solvent system may be employed. youtube.com The purity of the resulting crystals can be assessed by techniques like melting point analysis. youtube.com

Chromatographic Methods

Chromatography is a powerful tool for the separation and purification of complex mixtures, including isomeric quinoline derivatives. nih.gov

Column Chromatography: This is a standard method used for the purification of organic compounds. A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. An eluent (the mobile phase) is passed through the column, and components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to standard column chromatography. For quinoline derivatives, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. nih.gov This technique is particularly useful for separating closely related isomers. nih.govchromatographyonline.com Chiral HPLC, using chiral stationary phases or chiral additives in the mobile phase, can be used to separate enantiomers of chiral quinoline derivatives. asianpubs.org

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. CCC has been successfully used for the preparative-scale separation of quinoline yellow components, which are complex mixtures of sulfonated quinoline derivatives. nih.govnih.gov By adjusting parameters like the solvent system and mobile phase flow rate, challenging separations of positional isomers can be achieved. nih.govnih.gov

Other Techniques

Distillation: For liquid quinoline derivatives or those with a sufficiently low boiling point, vacuum distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points at reduced pressure, which prevents thermal decomposition.

Purification via Salt Formation: Quinolines are basic compounds and can be purified by converting them into salts (e.g., hydrochlorides, phosphates, or picrates). These crystalline salts can be easily separated from non-basic impurities by filtration and then recrystallized. The pure quinoline base is then regenerated by treating the salt with a base (like NaOH) and can be isolated by extraction.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. Modern variations include the use of ionic liquids or natural deep eutectic solvents (NaDES) as the extraction phase, which have shown potential for the selective separation of quinoline and other heterocyclic compounds. mdpi.com

| Purification Method | Principle | Application for Substituted Quinolines | Reference(s) |

| Recrystallization | Differential solubility of compound and impurities at varying temperatures. | Purification of crude solid products; removal of minor impurities. | mt.comyoutube.comlibretexts.orgyoutube.comgoogle.com |

| Column Chromatography | Differential adsorption on a solid stationary phase. | General purpose purification of reaction mixtures. | General organic chemistry principle. |

| HPLC | High-resolution separation based on partitioning between stationary and mobile phases. | Separation of positional isomers; purity analysis. | nih.govchromatographyonline.comasianpubs.org |

| Counter-Current Chromatography | Liquid-liquid partitioning without a solid support. | Preparative separation of complex mixtures and polar isomers. | nih.govnih.gov |

| Distillation | Separation based on differences in boiling points. | Purification of liquid or low-melting solid quinolines. | |

| Salt Formation | Formation and recrystallization of crystalline salts to remove non-basic impurities. | Removal of non-basic impurities from the quinoline base. | |

| Extraction | Differential solubility in immiscible liquid phases. | Separation from reaction byproducts; isolation after salt regeneration. | mdpi.com |

Reactivity and Mechanistic Investigations of 5 Iodo 6 Methoxy 2 Methylquinoline

Reactions of the C-5 Iodine Substituent

The carbon-iodine bond at the C-5 position is the most labile site for many synthetic transformations, particularly for the formation of new carbon-carbon bonds.

The C-5 iodo substituent makes the quinoline (B57606) core an excellent substrate for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst, the initial step in the catalytic cycle.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the iodoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is a powerful tool for creating biaryl structures. For instance, the reaction of a similarly substituted halo-pyridine with ortho-methoxyphenylboronic acid has been studied, demonstrating that such couplings are highly effective, though the presence of nearby substituents like a methoxy (B1213986) group can influence the reaction's stereochemical outcome. nih.gov The reaction with 5-iodo-1,2,3-triazoles also shows that a range of functional groups are well-tolerated. researchgate.net

Sonogashira Reaction: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is employed. This reaction couples the iodoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction has been successfully applied to other 5-iodo-heterocycles to produce a variety of functionalized alkynyl derivatives.

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the iodoquinoline with an alkene. This reaction typically uses a palladium catalyst and a base to yield a substituted alkene at the C-5 position.

Table 1: Representative Cross-Coupling Reactions on Iodo-Aromatic Scaffolds

| Reaction Type | Reactants | Typical Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl Iodide, Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl Compound |

| Sonogashira | Aryl Iodide, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl Compound |

| Heck | Aryl Iodide, Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-Alkenyl Compound |

While palladium-catalyzed reactions are more common, direct nucleophilic aromatic substitution (SNAr) at the C-5 position is also a possible transformation. In this type of reaction, the iodine atom is displaced by a nucleophile. The feasibility of SNAr reactions on the quinoline ring is enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which helps to stabilize the negatively charged Meisenheimer complex intermediate. However, the C-6 methoxy group, being an electron-donating group, can partially counteract this effect, potentially making the reaction less favorable compared to an unsubstituted quinoline. Strong nucleophiles and specific reaction conditions would be required to drive this transformation.

Transformations Involving the C-6 Methoxy Substituent

The methoxy group on the carbocyclic part of the quinoline ring can also be a site of chemical modification.

The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol, 5-iodo-2-methylquinolin-6-ol. This dealkylation is typically achieved under strong acidic conditions, often using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). Under acidic conditions, a related compound, 6-methoxy-2-(2,4,6-trimethoxybenzoyl)coumaran-3-one, was observed to undergo cleavage, yielding 6-methoxycoumaranone and 1,3,5-trimethoxybenzene. rsc.org In another study, the selective cleavage of a methoxy group on a dimethoxyphenol was achieved using aluminum chloride in a Friedel-Crafts reaction, suggesting that Lewis acids can also facilitate this transformation. nih.gov

The C-6 methoxy group is an electron-donating group, which has a significant influence on the reactivity of the benzene (B151609) ring portion of the quinoline scaffold. chemimpex.com It activates the ring towards electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the methoxy group is ortho- and para- to itself. In the case of 5-Iodo-6-methoxy-2-methylquinoline, the C-5 position is already occupied. Therefore, electrophilic attack would be directed primarily to the C-7 position. The presence of the methoxy group generally leads to lower yields in certain reactions where electron-withdrawing groups are favored. acs.org

Reactions at the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring exhibits notable reactivity due to its alpha-position relative to the ring nitrogen. The protons on this methyl group are acidic and can be abstracted by a base to form a carbanion.

This reactivity allows the C-2 methyl group to participate in several types of reactions:

Condensation Reactions: The activated methyl group can undergo condensation with various aldehydes and ketones. For example, reaction with an aromatic aldehyde in the presence of a catalyst can form a styrylquinoline derivative. nih.gov

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 5-iodo-6-methoxyquinoline-2-carboxylic acid. This transformation can be challenging as the quinoline ring itself can be susceptible to oxidation. youtube.com However, specific reagents can achieve this selectively. For instance, oxidation of 2-methylquinoline (B7769805) to quinoline-2-carbaldehyde has been achieved in high yield. acs.org

Functionalization: The methyl group can serve as a handle for further functionalization. Studies on various 2-methylquinolines show that they can react with other molecules to form more complex heterocyclic systems. nih.govresearchgate.net

Oxidation Reactions of the Methyl Moiety

The methyl group at the 2-position of the quinoline ring is susceptible to oxidation, a reaction influenced by the choice of oxidizing agent and reaction conditions. A common method for the oxidation of 2-methylquinolines is the use of selenium dioxide (SeO₂), which can convert the methyl group to a formyl group, yielding the corresponding aldehyde. tandfonline.comtandfonline.comnih.gov Studies on various methylquinolines have shown that the 2-methyl group is generally more susceptible to oxidation than a methyl group at the 4-position. nih.gov The oxidation process with selenium dioxide in a solvent like dioxane is a well-established method for preparing quinoline aldehydes. tandfonline.comtandfonline.com

The reaction's success is dependent on using a sufficient amount of the oxidant. tandfonline.com The purity of the selenium dioxide does not significantly impact the reaction course. tandfonline.com In boiling dioxane, the oxidation of 2-methylquinoline to 2-quinolinecarboxaldehyde (B31650) can be achieved, though the yields can be moderate. tandfonline.com It has been noted that the presence of the resulting carboxylic acid (quinaldic acid) can lead to the formation of tarry by-products, especially in the presence of unreacted starting material. tandfonline.com

Alternative oxidizing agents like nickel peroxide have also been employed for the oxidation of methylquinolines. tandfonline.com For instance, the oxidation of a methylquinoline carboxylic acid with nickel peroxide in an aqueous basic solution can yield the corresponding dicarboxylic acid. tandfonline.com While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group, they can also lead to the oxidation of the benzene ring of the quinoline core, highlighting the need for selective reagents. youtube.com

The resulting aldehydes from these oxidation reactions are valuable intermediates for further synthetic transformations. tandfonline.comacs.org

Condensation and Derivatization at the Methyl Group

The methyl group at the 2-position of this compound is activated by the adjacent nitrogen atom, rendering its protons acidic and enabling it to participate in various condensation and derivatization reactions. chemistry-online.com This reactivity is a hallmark of 2- and 4-alkylquinolines. chemistry-online.com

A prominent reaction is the condensation with aldehydes, often carried out in the presence of a dehydrating agent like acetic anhydride (B1165640). rsc.orgnih.gov For example, the reaction of 2-methylquinolines with aromatic aldehydes can yield trans-β-(2-quinolyl)styrenes. rsc.org The mechanism of this reaction involves an initial aldol-type addition, followed by esterification of the resulting alcohol and subsequent elimination to form the styrylquinoline. rsc.org The addition step is typically the rate-determining step and can be catalyzed by acids. rsc.org

The activated methyl group can also be functionalized through other C-H activation strategies. Metal-free approaches have been developed for the olefination of 2-methylquinolines with benzylamines, using N-bromosuccinimide (NBS) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This reaction is believed to proceed through the in-situ formation of an aldehyde from the benzylamine, which then undergoes an aldol-type condensation with the 2-methylquinoline. nih.gov

Furthermore, the methyl group can be a site for tandem reactions. For instance, a strategy involving the functionalization of the C(sp³)–H bond of 2-methylquinolines and subsequent tandem cyclization with 2-styrylanilines has been developed to synthesize complex quinoline derivatives. acs.orgnih.gov

These condensation and derivatization reactions provide a powerful toolkit for elaborating the structure of this compound, enabling the synthesis of a wide array of functionalized quinoline derivatives.

Electrophilic and Nucleophilic Reactivity Profile of the Quinoline Core in this compound

The quinoline core of this compound exhibits a distinct reactivity profile towards both electrophiles and nucleophiles, influenced by the electronic effects of its substituents.

Electrophilic Substitution: The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 6-position activates the benzene ring portion of the quinoline core towards electrophilic attack. In general, electrophilic substitution on the quinoline ring occurs preferentially at the 5- and 8-positions. youtube.comuop.edu.pk The directing effects of the substituents in this compound would need to be considered. The methoxy group at C-6 strongly activates the ortho- and para-positions (C-5 and C-7). The iodo group at C-5 is a deactivator but an ortho-, para-director. Therefore, electrophilic attack would be complex, with potential for substitution at the 7- and 8-positions.

Nucleophilic Substitution: The pyridine (B92270) ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, primarily at the 2- and 4-positions. youtube.comuop.edu.pk In this compound, the 2-position is occupied by a methyl group. The iodo group at the 5-position is a potential site for nucleophilic aromatic substitution (SNA_r), although these reactions on the benzene ring of quinolines are generally less facile than on the pyridine ring. The iodine atom can be replaced by various nucleophiles, often facilitated by transition metal catalysis, such as in Suzuki-Miyaura coupling reactions.

The quaternization of the quinoline nitrogen enhances its electron-withdrawing effect, further activating the ring towards nucleophilic attack. chemistry-online.com This strategy can be employed to facilitate the addition of nucleophiles to the quinoline system. nih.gov

The reactivity of the quinoline core is summarized in the table below:

| Reaction Type | Position(s) of Reactivity | Influencing Factors |

| Electrophilic Substitution | 5- and 8-positions | Electron-donating/withdrawing nature of substituents. youtube.comuop.edu.pk |

| Nucleophilic Substitution | 2- and 4-positions | Electron-deficient nature of the pyridine ring. youtube.comuop.edu.pk |

| Nucleophilic Aromatic Substitution | 5-position (Iodo group) | Requires strong nucleophiles or transition metal catalysis. |

Detailed Mechanistic Studies of Select Transformations

The mechanisms of several key transformations involving quinoline derivatives have been investigated, providing insights into the reactivity of compounds like this compound.

Oxidation of the Methyl Group with Selenium Dioxide: The oxidation of 2-methylquinolines with selenium dioxide is proposed to proceed through a multi-step mechanism. lkouniv.ac.in An initial ene reaction between the methylquinoline and SeO₂ is thought to occur, followed by a tandfonline.comrsc.org-sigmatropic rearrangement of the intermediate seleninic acid. This rearrangement regenerates the double bond in its original position and leads to an intermediate that, upon hydrolysis, yields the corresponding aldehyde. nih.govlkouniv.ac.in

Condensation of 2-Methylquinolines with Aldehydes: The condensation reaction between a 2-methylquinoline and an aldehyde in the presence of acetic anhydride has been studied kinetically. rsc.org The proposed mechanism involves three main steps:

Addition: An acid-catalyzed addition of the enamine tautomer of the 2-methylquinoline to the aldehyde. This step is typically rate-determining. rsc.org

Esterification: The resulting alcohol intermediate is esterified by acetic anhydride.

Elimination: The acetate (B1210297) intermediate undergoes elimination to form the final trans-β-(2-quinolyl)styrene product. rsc.org The reaction is promoted by electron-withdrawing groups on the aldehyde. rsc.org

Iodine-Catalyzed Synthesis of 2-Methylquinolines: A plausible mechanism for the iodine-catalyzed condensation of anilines with vinyl ethers to form 2-methylquinolines involves a dual role for the iodine species. researchgate.netmdpi.com Molecular iodine (I₂) acts as an oxidant, while the reduced form, hydrogen iodide (HI), serves to activate the vinyl ether. The redox interplay between these iodine species allows for the use of a catalytic amount of iodine. mdpi.com

Povarov Reaction: The Povarov reaction, a three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene, is a powerful method for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. nih.govmdpi.com The mechanism involves the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. The resulting tetrahydroquinoline can be oxidized to the corresponding quinoline using various oxidizing agents, such as manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

These mechanistic studies provide a fundamental understanding of the reactivity of this compound and guide the rational design of synthetic strategies for its modification and the preparation of more complex derivatives.

Computational and Theoretical Analyses of 5 Iodo 6 Methoxy 2 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecular systems. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 5-Iodo-6-methoxy-2-methylquinoline, DFT can be employed to calculate its optimized geometry and a variety of electronic properties.

The electronic structure of this compound is dictated by the arrangement of its constituent atoms and their respective electronegativities. The quinoline (B57606) core is an aromatic heterocyclic system. The substituents—an iodo group at position 5, a methoxy (B1213986) group at position 6, and a methyl group at position 2—significantly modulate its electronic properties.

Iodo Group (C5): The iodine atom is a large, polarizable halogen. It acts as a weak deactivator on the aromatic ring through its electron-withdrawing inductive effect, while also being capable of forming halogen bonds.

Methoxy Group (C6): The oxygen atom in the methoxy group possesses lone pairs of electrons, which can be donated to the aromatic system via a resonance effect, making it an activating group.

Methyl Group (C2): The methyl group is a weak electron-donating group through hyperconjugation.

This combination of substituents creates a complex electronic landscape across the molecule, influencing its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical calculations on related quinoline derivatives demonstrate that the distribution and energy of these orbitals are key to their biological activity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the methoxy group, which act as the primary electron donors. The LUMO is anticipated to be distributed across the aromatic system, serving as the electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Conceptual Frontier Molecular Orbital Properties This table is illustrative, based on general principles of FMO theory as applied to similar aromatic systems.

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Quinoline ring system, Methoxy group | Site for electrophilic attack |

| LUMO | Quinoline ring system | Site for nucleophilic attack |

| Energy Gap | Moderate | Determines kinetic stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different electrostatic potential values. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. researchgate.netresearchgate.net

Blue Regions: This color signifies positive electrostatic potential (electron-deficient) and represents likely sites for nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or zero potential. researchgate.net

The MEP map helps identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. The primary source of flexibility in this otherwise rigid molecule is the methoxy group, which can rotate around the C6-O bond. MD simulations would allow for the exploration of the rotational energy barrier and the preferred orientation of this group relative to the quinoline plane, which can be crucial for its interaction with biological targets.

In Silico Prediction of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The docking process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. For this compound, key interactions could include:

Halogen Bonding: The iodine atom at C5 can act as a halogen bond donor, a specific and directional non-covalent interaction.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues in a protein's active site.

Hydrophobic Interactions: The methyl group and the aromatic rings can form hydrophobic interactions.

Studies on other quinoline derivatives have used docking to evaluate their potential as anticancer or antimicrobial agents by predicting their binding energy with specific protein targets. researchgate.net

Table 2: Hypothetical Molecular Docking Results This table illustrates the type of data generated from a molecular docking study.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Example Kinase | -8.5 | TYR 234, LEU 180 | π-π Stacking, Hydrophobic |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline Systems

A comparison with related molecules reveals the importance of the type and position of substituents on the quinoline core. For instance, replacing the iodine at position 6 with a chlorine atom (as in 6-Chloro-2-methylquinoline) results in a compound with a lower molecular weight. The presence of the iodine atom in 6-Iodo-2-methylquinoline enhances its utility in synthetic chemistry, particularly in cross-coupling reactions. The methoxy group, as seen in 6-Methoxyquinaldine, also significantly influences the molecule's properties. The substitution pattern is critical; for example, 5-chloro-6-methoxy-2-methylquinoline has predicted properties like collision cross-section values that are distinct due to the specific placement of its functional groups. uni.lu These variations underscore the fine-tuning of molecular properties achievable through specific substitutions on the quinoline scaffold.

QSAR models take this a step further by creating a mathematical relationship between chemical structure and activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Table 3: Comparison of this compound and Related Analogues

| Compound Name | Molecular Formula | Key Substituents | Notes |

|---|---|---|---|

| This compound | C₁₁H₁₀INO | 5-Iodo, 6-Methoxy, 2-Methyl | Target compound of interest. |

| 5-chloro-6-methoxy-2-methylquinoline uni.lu | C₁₁H₁₀ClNO | 5-Chloro, 6-Methoxy, 2-Methyl | Halogen substitution affects electronic properties and potential for halogen bonding. uni.lu |

| 6-Iodo-2-methylquinoline | C₁₀H₈IN | 6-Iodo, 2-Methyl | Lacks the methoxy group, altering the electron distribution on the ring. |

| 6-Methoxy-2-methylquinoline (6-Methoxyquinaldine) nih.gov | C₁₁H₁₁NO | 6-Methoxy, 2-Methyl | Lacks the iodo group, useful for assessing the impact of the halogen. nih.gov |

Correlation of Substituent Effects with Molecular Reactivity (e.g., Hammett Constants)

The reactivity of a substituted aromatic compound like this compound is significantly influenced by the electronic effects of its substituents. The Hammett equation is a widely used tool in physical organic chemistry to quantify the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. wikipedia.orglibretexts.orgdalalinstitute.com Although the Hammett equation was originally developed for benzoic acid derivatives, its principles can be extended to understand the reactivity of quinoline systems. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction with a substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

Methyl Group (at C2): The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This increases the electron density of the quinoline ring. The Hammett constant (σ) for a para-methyl group is -0.17. pitt.edu

The interplay of these substituent effects on the quinoline nucleus dictates the molecule's reactivity towards electrophilic and nucleophilic reagents. The electron-donating methoxy and methyl groups tend to activate the ring towards electrophilic substitution, while the electron-withdrawing iodo group deactivates it. The precise regioselectivity of such reactions would be a complex outcome of these competing effects.

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -I | +0.35 | +0.18 | Electron-withdrawing |

| -OCH₃ | +0.12 | -0.27 | Electron-donating |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| Data sourced from established literature on Hammett constants. pitt.edu |

Computational Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for structural elucidation and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts that correlate well with experimental data. mdpi.comresearchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is a direct consequence of the substituent effects discussed earlier. For instance, the electron-donating methoxy group would be expected to shield nearby protons and carbons, leading to lower chemical shifts (upfield shift), while the electron-withdrawing iodo group would cause deshielding (downfield shift).

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.2-7.4 | C2 | 158-160 |

| H4 | 8.0-8.2 | C3 | 121-123 |

| H7 | 7.0-7.2 | C4 | 135-137 |

| H8 | 7.5-7.7 | C4a | 147-149 |

| 2-CH₃ | 2.6-2.8 | C5 | 90-95 |

| 6-OCH₃ | 3.9-4.1 | C6 | 155-157 |

| C7 | 110-112 | ||

| C8 | 128-130 | ||

| C8a | 144-146 | ||

| 2-CH₃ | 24-26 | ||

| 6-OCH₃ | 55-57 | ||

| Note: These are hypothetical values based on general principles and data for related quinoline derivatives. Actual experimental values may vary. |

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.netmdpi.com DFT calculations can predict the wavenumbers and intensities of the vibrational modes. researchgate.net The predicted IR spectrum for this compound would exhibit characteristic bands corresponding to the functional groups present. For example, C-H stretching vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, C-O stretching of the methoxy group, and vibrations involving the C-I bond would be expected. Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational bands. researchgate.netastrochem.org

Table 3: Hypothetical Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (CH₃) | 2900-3000 |

| C=N stretch (quinoline ring) | 1600-1650 |

| C=C stretch (aromatic ring) | 1450-1600 |

| C-O stretch (methoxy) | 1200-1275 |

| C-I stretch | 500-600 |

| Note: These are hypothetical values based on general principles and data for related quinoline derivatives. |

Mass Spectrometry (MS):

While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in the experimental mass spectrum of this compound. rsc.orgresearchgate.netchempap.orgnih.govcdnsciencepub.com Theoretical calculations can be used to determine the stabilities of potential fragment ions, thus rationalizing the observed fragmentation pathways. For quinoline derivatives, common fragmentation pathways include the loss of substituents or parts of the ring system. For this specific molecule, one might expect to see fragmentation corresponding to the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), an iodine atom (•I), or combinations thereof.

Advanced Academic Applications and Derivatization Strategies

5-Iodo-6-methoxy-2-methylquinoline as a Versatile Synthetic Intermediate

The strategic placement of the iodo, methoxy (B1213986), and methyl groups on the quinoline (B57606) core makes this compound a highly versatile intermediate in organic synthesis. The iodine atom, in particular, serves as a key functional handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position, enabling the systematic modification of the molecule's steric and electronic properties.

Furthermore, the 2-methyl group can be functionalized through various reactions, such as condensation with aldehydes or oxidation, to introduce further complexity. The methoxy group at the 6-position influences the electron density of the quinoline ring system and can be cleaved to the corresponding hydroxyquinoline, providing another site for modification. This multi-faceted reactivity allows chemists to construct a diverse library of quinoline derivatives from a single, readily accessible starting material.

Development of Hybrid Compounds Incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of hybrid compounds. By combining this quinoline moiety with other pharmacophores or functional units, researchers can create novel molecules with potentially synergistic or enhanced biological activities. For instance, the iodo group can be utilized in palladium-catalyzed coupling reactions to link the quinoline core to other heterocyclic systems, peptides, or carbohydrate moieties.

An example of this approach is the synthesis of hybrid molecules where the this compound scaffold is coupled with a chromone (B188151) nucleus. For example, the synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and natural 5-hydroxy-2-methylchromone 7-O-rutinoside has been reported. nih.gov This strategy aims to combine the distinct properties of each component to develop new therapeutic agents or molecular probes.

Exploration in Materials Science and Functional Molecule Design

Beyond its applications in medicinal chemistry, the this compound scaffold is also being explored in the field of materials science. The rigid, planar structure of the quinoline ring, combined with the potential for extensive π-conjugation through derivatization at the 5-position, makes it a promising candidate for the development of organic electronic materials.

Researchers are investigating the use of derivatives of this compound in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors. The ability to fine-tune the electronic and photophysical properties of the molecule through synthetic modifications is crucial for optimizing its performance in these applications. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby influencing the material's charge transport and emissive properties.

Adherence to Green Chemistry Principles in Synthetic Methodologies

In recent years, there has been a significant push towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. The synthesis of this compound and its derivatives is no exception, with researchers actively seeking more sustainable and efficient methods.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant amounts of waste. primescholars.com To address this, chemists are developing more atom-economical approaches to quinoline synthesis.

One such approach is the use of catalytic methods that minimize the use of stoichiometric reagents. jocpr.com For example, iodine-catalyzed condensation reactions of anilines with vinyl ethers have been developed for the synthesis of 2-methylquinolines, offering a more efficient and milder alternative to traditional methods. researchgate.net Such reactions, which maximize the incorporation of reactant atoms into the desired product, are considered highly atom-economical. buecher.denih.gov

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents is another critical aspect of green chemistry. skpharmteco.com Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents, which pose risks to human health and the environment. skpharmteco.com Consequently, there is a growing interest in replacing these substances with safer and more sustainable alternatives.

In the context of this compound synthesis, researchers are exploring the use of greener solvents such as water, ethanol, or ionic liquids. Additionally, the development of catalyst-free reactions or the use of recyclable heterogeneous catalysts are being investigated to reduce the environmental footprint of the synthesis. buecher.de For example, a metal-free and efficient method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine. researchgate.net

The table below provides an overview of some of the key compounds mentioned in this article.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Quinoline (B57606) Chemistry

This analysis establishes 5-Iodo-6-methoxy-2-methylquinoline as a compound of significant latent potential within quinoline chemistry. While dedicated studies on this molecule are not prevalent in existing literature, its structure suggests it is a valuable intermediate for chemical synthesis. The key contribution of this work is the consolidation of inferred knowledge, proposing that the compound is accessible via regioselective iodination of 6-methoxy-2-methylquinoline. rsc.org The presence of an iodine atom at the C5 position, ortho to the electron-donating methoxy (B1213986) group, and a methyl group at the C2 position, creates a unique electronic and steric environment. This substitution pattern makes it a prime candidate for a variety of subsequent chemical modifications, particularly palladium-catalyzed cross-coupling reactions, thus serving as a versatile building block for more complex, polysubstituted quinoline derivatives.

Identification of Gaps in Current Understanding of this compound

The most significant gap in the current understanding of this compound is the near-complete absence of empirical data. There is a lack of published, detailed synthetic protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), and physicochemical property analysis for this specific molecule. Its chemical reactivity, though predictable to an extent based on analogous structures, has not been experimentally verified. Furthermore, its potential biological activities or applications in materials science remain entirely unexplored. The existing literature provides a strong foundation for how it could be made and used, but lacks the concrete data that comes from dedicated laboratory investigation.

Proposed Future Directions for Synthetic and Mechanistic Research

Future research should initially focus on the definitive synthesis and characterization of this compound. A systematic investigation into the direct iodination of 6-methoxy-2-methylquinoline would be a logical starting point. rsc.org Research could explore various iodinating agents and catalysts to optimize yield and regioselectivity, thereby establishing a reliable and scalable synthetic route.

Key research directions include:

Optimization of Synthesis: A thorough study on the direct C5-iodination of 6-methoxy-2-methylquinoline using different reagents (e.g., I₂, N-Iodosuccinimide) and catalytic systems to establish an efficient protocol. rsc.org

Alternative Synthetic Routes: Investigating multi-step syntheses, for instance, starting from 2-amino-4-iodo-5-methoxyaniline (or a related precursor) and applying classical quinoline syntheses like the Doebner-von Miller or Combes reactions.

Mechanistic Studies: Probing the mechanism of the iodination reaction to understand the directing effects of the methoxy group and the reaction kinetics. This could involve computational modeling alongside experimental work.

Potential for Advanced Functionalization and Academic Utility of the Compound

The primary academic utility of this compound lies in its potential as a versatile synthetic intermediate. The carbon-iodine bond is a highly valuable functional group for constructing more elaborate molecules.

Future functionalization studies could involve:

Cross-Coupling Reactions: Employing the iodo-substituent in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions to introduce aryl, alkynyl, alkenyl, and amino groups, respectively. This would open a pathway to a vast library of novel 5-substituted-6-methoxy-2-methylquinoline derivatives.

Development of Novel Scaffolds: Using the functionalized derivatives as precursors for creating complex heterocyclic systems, potentially for applications in medicinal chemistry or materials science. nih.govnih.gov The development of new quinoline-based compounds is of high interest for their potential biological activities. nih.gov

The compound serves as an excellent case study for exploring the synthesis and reactivity of polysubstituted quinolines, a field of continuous interest. researchgate.netmdpi.com Its study would contribute valuable data to the broader understanding of heterocyclic chemistry.

Interactive Data Tables

Table 1: Properties of Precursor and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |

| 6-Methoxy-2-methylquinoline | C₁₁H₁₁NO | 173.21 | Starting material for iodination; electron-donating methoxy group activates the ring. | researchgate.netorganic-chemistry.org |

| 6-Iodo-2-methylquinoline | C₁₀H₈IN | 269.08 | An analogous iodo-quinoline; the iodine is reactive in coupling reactions. | |

| 4-Methoxy-aniline (p-Anisidine) | C₇H₉NO | 123.15 | A common precursor for the synthesis of 6-methoxyquinolines. | researchgate.net |

Table 2: Predicted Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₀INO | Based on structure |

| Molecular Weight | 299.11 g/mol | Based on structure |

| Physical State | Likely a solid at room temperature | Based on similar iodo-aromatic compounds |

| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and DMSO | General property of similar organic molecules |

| Reactivity | C-I bond susceptible to metal-catalyzed cross-coupling reactions | Known reactivity of aryl iodides |

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-6-methoxy-2-methylquinoline, and how can intermediates be optimized for yield?

A multi-step approach is often employed, starting with halogenation or functionalization of the quinoline core. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be synthesized via azide substitution, followed by click chemistry (e.g., Huisgen cycloaddition) with propargyl alcohol to generate triazole-linked intermediates . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids may introduce the iodo substituent at the 5-position, using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane for improved regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectral techniques:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy at C6, methyl at C2) and iodine’s deshielding effects on adjacent protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z 315.9874 for C₁₁H₁₁IN₂O).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental design strategies address challenges in regioselective iodination of 6-methoxy-2-methylquinoline derivatives?

Regioselectivity is influenced by steric and electronic factors. Pre-functionalization of the quinoline scaffold (e.g., introducing directing groups) can guide iodination. For instance:

- Electrophilic Aromatic Substitution : Use I₂/HIO₃ in H₂SO₄ at 100°C to target electron-rich positions.

- Metal-Mediated Halogenation : Employ CuI/1,10-phenanthroline in DMF to direct iodination to the 5-position .

Table 1: Optimization of Iodination Conditions

| Condition | Yield (%) | Regioselectivity (5-Iodo vs. 7-Iodo) |

|---|---|---|

| I₂/HIO₃ in H₂SO₄, 100°C | 65 | 8:1 |

| CuI/phenanthroline, DMF | 78 | 12:1 |

Q. How can researchers resolve contradictions in spectral data for quinoline derivatives like this compound?

Contradictions often arise from solvent effects or tautomerism. For example:

Q. What methodologies are suitable for studying the reactivity of this compound in cross-coupling reactions?

The iodine substituent enables diverse transformations:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with primary amines to replace iodine with amino groups.

- Sonogashira Coupling : React with terminal alkynes under Pd/Cu catalysis to form C-C bonds .

Note: Monitor competing dehalogenation pathways via GC-MS to optimize ligand/catalyst ratios.

Methodological Considerations

Q. How can computational tools aid in predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.